molecular formula C6H5BrN4 B15257915 3-Bromo-6-methyl-[1,2,4]triazolo[4,3-B]pyridazine

3-Bromo-6-methyl-[1,2,4]triazolo[4,3-B]pyridazine

Cat. No.: B15257915
M. Wt: 213.03 g/mol
InChI Key: ITHILVFKUMSDNJ-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-[1,2,4]triazolo[4,3-B]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with a bromine atom at the 3-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methyl-[1,2,4]triazolo[4,3-B]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with α-bromoketones under specific conditions to form the desired triazolopyridazine scaffold . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methyl-[1,2,4]triazolo[4,3-B]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Cyclization Reactions: The triazole and pyridazine rings can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 3-substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states or reduced forms of the compound.

Scientific Research Applications

3-Bromo-6-methyl-[1,2,4]triazolo[4,3-B]pyridazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Chemical Biology: Researchers use the compound to probe biological pathways and identify molecular targets, aiding in the development of new drugs and therapeutic strategies.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methyl-[1,2,4]triazolo[4,3-B]pyridazine involves its interaction with specific molecular targets. For example, as a bromodomain inhibitor, the compound binds to the acetyl-lysine recognition sites on bromodomains, preventing the interaction of bromodomains with acetylated histones . This inhibition can disrupt the regulation of gene expression and has potential therapeutic implications in cancer and other diseases.

Comparison with Similar Compounds

3-Bromo-6-methyl-[1,2,4]triazolo[4,3-B]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as a bromodomain inhibitor, which distinguishes it from other triazole-based compounds.

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

3-bromo-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C6H5BrN4/c1-4-2-3-5-8-9-6(7)11(5)10-4/h2-3H,1H3

InChI Key

ITHILVFKUMSDNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2Br)C=C1

Origin of Product

United States

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